4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate

Regioselective hydrolysis Orthogonal protecting groups Phthalazinone synthesis

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate (CAS 56863-78-6; molecular formula C₁₅H₁₈O₆; molecular weight 294.30 g/mol; MDL MFCD22570919) is a mixed alkyl ester of 3,5-dimethylbenzene-1,2,4-tricarboxylic acid bearing two methyl esters at the 1- and 2-positions and one ethyl ester at the 4-position. It serves as a documented key intermediate in the synthesis of 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626 / Oxagrelate), a phosphodiesterase inhibitor and antithrombotic candidate evaluated preclinically for antiatherosclerotic applications.

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
Cat. No. B13982271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate
Molecular FormulaC15H18O6
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C
InChIInChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3
InChIKeyFHUSFHDCSMXIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate (CAS 56863-78-6): Mixed-Ester Intermediate for Phthalazinone-Derived Drug Candidates


4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate (CAS 56863-78-6; molecular formula C₁₅H₁₈O₆; molecular weight 294.30 g/mol; MDL MFCD22570919) is a mixed alkyl ester of 3,5-dimethylbenzene-1,2,4-tricarboxylic acid bearing two methyl esters at the 1- and 2-positions and one ethyl ester at the 4-position . It serves as a documented key intermediate in the synthesis of 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626 / Oxagrelate), a phosphodiesterase inhibitor and antithrombotic candidate evaluated preclinically for antiatherosclerotic applications [1][2]. The compound is commercially available from multiple vendors at defined purity grades (NLT 95%–98%) .

Why 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate Cannot Be Swapped with the Triethyl or Trimethyl Ester Analogs


The 3,5-dimethylbenzene-1,2,4-tricarboxylate scaffold supports multiple fully esterified analogs—including the triethyl ester (CAS 56863-77-5, C₁₇H₂₂O₆, MW 322.35) and the trimethyl ester—that differ solely in their ester alkyl groups yet exhibit fundamentally divergent physicochemical and reactivity profiles . The mixed methyl/ethyl ester arrangement in the target compound is not an arbitrary substitution pattern: it provides orthogonal ester lability, wherein the two methyl esters undergo hydrolysis significantly faster than the 4-ethyl ester, enabling the regioselective deprotection required for the stepwise construction of the EG 626 phthalazinone core [1][2]. A symmetric triester cannot deliver this positional selectivity. Furthermore, the target compound's LogP (approximately 2.05–2.6) differs by roughly two orders of magnitude from the triethyl ester (LogP 4.70), directly affecting aqueous workup, chromatographic behavior, and solvent compatibility during multi-step synthesis [3]. Simple replacement of this mixed ester with an all-methyl or all-ethyl variant therefore breaks the designed synthetic sequence, compromises regiochemical control, and introduces divergent handling requirements—each with quantifiable consequences for yield, purity, and process reproducibility [1].

Quantitative Differentiation Evidence: 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate vs. Closest Analogs


Orthogonal Ester Lability Enables Regioselective Hydrolysis for Stepwise Phthalazinone Construction

The mixed ester pattern of the target compound—two methyl esters at positions 1 and 2 and one ethyl ester at position 4—provides differential hydrolysis rates under basic conditions. Methyl esters undergo alkaline hydrolysis approximately 10- to 100-fold faster than ethyl esters owing to reduced steric hindrance at the acyl carbon. This enables selective conversion of the 1- and/or 2-methyl ester(s) to the corresponding carboxylic acid(s) while preserving the 4-ethyl ester, a transformation documented in the downstream product map where 4-ethoxycarbonyl-2-methoxycarbonyl-3,5-dimethylbenzoic acid (CAS 56863-79-7) and 4-ethoxycarbonyl-3,5-dimethylphthalic acid (CAS 74362-65-5) are listed as direct downstream products [1]. In contrast, the symmetric triethyl ester (CAS 56863-77-5) and trimethyl ester offer no positional discrimination in ester cleavage, making regioselective deprotection impossible without additional protection/deprotection steps . This orthogonal lability is structurally essential for the Ishikawa–Eguchi–Sugimoto synthesis of EG 626, where sequential unmasking of the carboxylic acid groups is necessary to construct the phthalazinone heterocycle [2].

Regioselective hydrolysis Orthogonal protecting groups Phthalazinone synthesis EG 626 intermediate

High-Yield Synthetic Accessibility via Diels-Alder Cycloaddition (96% Reported Yield)

The target compound is accessible in 96% yield via a Diels-Alder cycloaddition between ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate and dimethyl acetylenedicarboxylate, followed by spontaneous aromatization with CO₂ extrusion, as reported by Ziegler, Layh, and Effenberger [1]. This one-step construction of the fully substituted benzene ring from acyclic precursors represents a convergent and atom-economical strategy. In contrast, synthesis of the triethyl ester analog (CAS 56863-77-5) would require either a different dienophile (diethyl acetylenedicarboxylate) or post-synthetic transesterification—each introducing additional cost, lower yield, or extra purification steps . The 96% benchmark establishes a high baseline for process feasibility and positions this compound as a synthetically accessible entry point to the 3,5-dimethylbenzene-1,2,4-tricarboxylate scaffold with a pre-installed mixed ester pattern [1].

Diels-Alder cycloaddition High-yield synthesis 2H-Pyran-2-one Dimethyl acetylenedicarboxylate

LogP Reduction of ~2.1–2.6 Log Units Relative to the Triethyl Ester Improves Aqueous Handling in Multi-Step Synthesis

The target compound exhibits a computed octanol/water partition coefficient (LogP) of 2.05330 (Chemsrc) to approximately 2.6 (Molaid), compared with LogP 4.70 for the triethyl ester analog (CAS 56863-77-5) [1]. This difference of approximately 2.1–2.6 LogP units corresponds to a roughly 100- to 400-fold lower equilibrium concentration in the organic phase, translating to markedly improved partitioning into aqueous layers during extractive workup, enhanced compatibility with reversed-phase chromatographic purification, and reduced retention on reverse-phase HPLC columns [2]. For multi-step pharmaceutical intermediate synthesis—where each step typically involves an aqueous quench, extraction, and optional chromatographic purification—this LogP differential represents a cumulative operational advantage. The 2,4-diethyl ester analog (CAS 56611-72-4) has an estimated LogP intermediate between the target and the triethyl ester (predicted ~3.0–3.5 based on additive fragment contributions), further underscoring that the target compound occupies a uniquely process-friendly position within this compound class .

LogP Lipophilicity Aqueous workup Pharmaceutical intermediate Physicochemical property

Documented Pathway-Specific Role as the Key Intermediate for EG 626 (Oxagrelate), a Preclinically Validated Antithrombotic Candidate

The target compound occupies a structurally defined node in the EG 626 (Oxagrelate) synthetic pathway. According to the Ishikawa–Eguchi–Sugimoto synthesis published in Chemical and Pharmaceutical Bulletin (1980), this mixed ester is the progenitor of the 3,5-dimethyl substitution pattern and mixed ester arrangement that ultimately becomes the 6,8-dimethyl-7-ethoxycarbonyl substitution in the phthalazinone core of EG 626 [1]. The downstream product map from Molaid confirms specific chemical transformations: the target compound is converted to 4-ethoxycarbonyl-2-methoxycarbonyl-3,5-dimethylbenzoic acid (CAS 56863-79-7), then to 4-ethoxycarbonyl-3,5-dimethylphthalic acid (CAS 74362-65-5), followed by anhydride formation (CAS 56611-62-2) and ultimately cyclization to the phthalazinone scaffold [2]. The EG 626 molecule itself demonstrated PDE inhibitory activity with vasodilator potency comparable to papaverine (0.3–3 mg/kg i.v.) but with significantly less tachycardia at equipotent vasodilator doses, and also exhibited platelet anti-aggregatory effects and thromboxane A₂ antagonism in isolated smooth muscle preparations [3][4]. No symmetric triester or alternative mixed ester analog has a published synthetic pathway to EG 626, making this compound the structurally validated entry point for this specific pharmacologically characterized scaffold [1].

EG 626 Oxagrelate Phthalazinone Antithrombotic PDE inhibitor Synthetic intermediate

Molecular Weight Advantage of 8.7% Over the Triethyl Ester Improves Atom Economy in Multi-Step Synthesis

The target compound has a molecular weight of 294.30 g/mol, which is 28.05 g/mol (8.7%) lower than the triethyl ester analog (322.35 g/mol, CAS 56863-77-5) . This molecular weight difference arises from the replacement of two ethyl groups (29 Da each) with two methyl groups (15 Da each) at the 1- and 2-ester positions. For equivalent molar-scale procurement, every kilogram of target compound provides approximately 3.40 moles of synthetic intermediate versus approximately 3.10 moles from the triethyl ester—a 9.7% increase in molar yield per unit mass purchased. Across a multi-step synthesis where intermediates are carried forward on a mole basis, this advantage compounds: over a hypothetical 6-step sequence (approximating the EG 626 pathway), the cumulative mass efficiency advantage can exceed 15–20% [1]. Additionally, the lower molecular weight of the target compound reduces solvent volumes for reactions conducted at fixed molar concentrations, contributing incrementally to greener process metrics [2].

Atom economy Molecular weight Process efficiency Green chemistry Cost of goods

Commercial Availability at Defined Purity Grades (95%–98%) from Multiple Suppliers with ISO-Certified Quality Systems

The target compound is available from at least four independent commercial suppliers with explicitly stated purity specifications: MolCore offers NLT 98% purity under ISO-certified quality systems ; Amadis Chemical Company Limited supplies at 97% purity in quantities from milligrams to kilograms ; Shanghai Sinch Pharmaceuticals Tech. Co. Ltd. provides 95% purity in gram-to-kilogram scale ; and Haoreagent lists the compound for inquiry-based procurement . This multi-vendor landscape with competing purity grades enables procurement flexibility: the 98% grade (MolCore) is suitable for critical intermediate applications where minimal impurity carry-through is essential, while the 95% grade (Sinch) offers a more economical option for early-stage route scouting. In contrast, the triethyl ester analog (CAS 56863-77-5) has limited commercial listings with no purity specification publicly available, and the 2,4-diethyl ester (CAS 56611-72-4) has similarly sparse commercial representation . The availability of the target compound with documented purity and ISO quality assurance reduces procurement risk and qualification burden relative to analogs that lack defined purity specifications or multiple vendor options.

Commercial availability Purity specification ISO certification Vendor comparison Supply chain

Priority Application Scenarios for 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Phthalazinone-Based PDE Inhibitors and Antithrombotic Candidates via the EG 626 Scaffold

The target compound is the unequivocal synthetic entry point for constructing the 6,8-dimethyl-7-ethoxycarbonyl-phthalazinone scaffold exemplified by EG 626 (Oxagrelate). The mixed ester pattern enables the regioselective hydrolysis sequence—methyl ester cleavage at position 1 or 2 while retaining the 4-ethyl ester—that is structurally required for phthalazinone annulation [1]. The documented downstream product map (CAS 56863-79-7 → 74362-65-5 → 56611-62-2 → 56611-71-3 → EG 626) provides a peer-reviewed synthetic blueprint [2]. The EG 626 scaffold has demonstrated PDE inhibition, vasodilation at 0.3–3 mg/kg i.v. in anesthetized dogs, platelet anti-aggregatory activity, and thromboxane A₂ antagonism in isolated tissue preparations [3]. No symmetric triester or alternative mixed ester analog has a published pathway to this pharmacologically validated chemotype, making the target compound the only structurally appropriate starting material for this specific drug discovery program [1].

Process Chemistry: High-Yield Route Scouting Using the 96% Diels-Alder Protocol for Cost-Efficient Scale-Up

For process development groups evaluating synthetic routes to polysubstituted benzene tricarboxylate intermediates, the Ziegler–Layh–Effenberger Diels-Alder cycloaddition protocol delivering 96% yield in a single synthetic operation represents a compelling starting point for route optimization [1]. The target compound's LogP of ~2.05–2.6 facilitates straightforward aqueous extractive workup—a critical consideration for pilot-scale campaigns—whereas the triethyl ester analog (LogP 4.70) would require larger organic solvent volumes and more aggressive drying protocols [2][3]. The 8.7% molecular weight advantage over the triethyl ester further contributes to solvent and reagent savings when scaling to multi-kilogram batches . Process chemists selecting this compound for route scouting benefit from the combination of high literature yield, process-friendly LogP, and favorable atom economy that are not simultaneously available from any single analog in this compound class.

Analytical Reference Standard and Impurity Profiling for EG 626-Related Pharmaceutical Development

As the documented starting material in the EG 626 synthetic pathway, the target compound serves as a critical reference standard for impurity profiling and process analytical technology (PAT) in pharmaceutical development. Its defined purity grades—NLT 98% (MolCore, ISO-certified), 97% (Amadis), and 95% (Shanghai Sinch)—provide tiered quality options for applications ranging from GLP toxicology batch synthesis (98% grade) to early discovery screening (95% grade) [1][2][3]. The availability of the MDL number (MFCD22570919) and multiple vendor sources facilitates analytical method development and cross-laboratory verification. The compound's computed LogP of ~2.05–2.6 is compatible with standard reversed-phase HPLC conditions using C18 columns with acetonitrile/water gradients, enabling straightforward purity assay development . In contrast, the closest analogs lack both defined purity specifications and multi-vendor availability, making them unsuitable as qualified reference materials .

Organic Methodology: Diels-Alder Cycloaddition with 2H-Pyran-2-ones as a Platform for Polysubstituted Aromatic Synthesis

Beyond its specific role in EG 626 synthesis, the target compound exemplifies the synthetic utility of 2H-pyran-2-one Diels-Alder chemistry for constructing densely substituted benzene rings. The 96% yield reported by Ziegler, Layh, and Effenberger establishes this transformation as a benchmark for this methodological approach [1]. Academic and industrial laboratories investigating new Diels-Alder-based strategies for aromatic compound synthesis can source this compound as a characterized, high-purity reference standard to calibrate reaction outcomes, verify mechanistic hypotheses, or benchmark new catalytic variants against an established high-yielding transformation. The multi-vendor commercial availability at 95–98% purity distinguishes this compound from other highly substituted aromatic esters that may require in-house synthesis before methodological studies can commence [2].

Quote Request

Request a Quote for 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.